molecular formula C12H18BNO5 B7722148 Boronic acid, B-(4-nitrophenyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester CAS No. 1310403-91-8

Boronic acid, B-(4-nitrophenyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester

Cat. No.: B7722148
CAS No.: 1310403-91-8
M. Wt: 267.09 g/mol
InChI Key: FFYAIEQPKTXESJ-UHFFFAOYSA-N
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Description

Boronic acid, B-(4-nitrophenyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester is a specialized organic compound known for its unique chemical properties and applications. This compound is part of the boronic acid ester family, which is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-(4-nitrophenyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester typically involves the esterification of boronic acid with the corresponding alcohol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond. Common reagents used in this synthesis include boronic acid derivatives and alcohols, with catalysts such as palladium or copper to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for yield and purity, often involving high temperatures and pressures, as well as continuous monitoring of the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-(4-nitrophenyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Boronic acid, B-(4-nitrophenyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester has numerous applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the development of sensors for detecting sugars and other biomolecules.

    Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of boronic acid, B-(4-nitrophenyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and in catalysis. The molecular targets and pathways involved include interactions with hydroxyl groups and other nucleophilic sites on biomolecules and synthetic substrates.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid derivative used in similar applications.

    4-Nitrophenylboronic acid: Shares the nitrophenyl group but lacks the ester functionality.

    2-Hydroxy-1,1,2-trimethylpropyl boronic acid: Similar structure but without the nitrophenyl group.

Uniqueness

Boronic acid, B-(4-nitrophenyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester is unique due to its combination of the nitrophenyl group and the ester functionality, which provides distinct reactivity and applications compared to other boronic acid derivatives.

Properties

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(4-nitrophenyl)borinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO5/c1-11(2,15)12(3,4)19-13(16)9-5-7-10(8-6-9)14(17)18/h5-8,15-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYAIEQPKTXESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)[N+](=O)[O-])(O)OC(C)(C)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801140285
Record name Boronic acid, B-(4-nitrophenyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310403-91-8
Record name Boronic acid, B-(4-nitrophenyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310403-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(4-nitrophenyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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